Potassium indigotrisulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANKRXMWIUVRAN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7K3N2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951271 | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28606-01-1, 67627-18-3 | |

| Record name | Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium indigo-5,5',7'-trisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067627183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium 3,3'-dioxo-[Δ2,2'-biindoline]trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM INDIGO-5,5',7'-TRISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZA8N0ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Potassium Indigotrisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Potassium Indigotrisulfonate, a sulfonated derivative of indigo (B80030). The document details the underlying chemical principles, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations to aid researchers in its preparation and characterization.

Introduction

This compound (C₁₆H₇K₃N₂O₁₁S₃) is a water-soluble, dark blue dye belonging to the family of sulfonated indigo compounds.[1][2] Its molecular structure, characterized by the presence of three sulfonic acid groups on the indigo core, imparts distinct physical and chemical properties, including enhanced aqueous solubility compared to its less sulfonated counterparts like indigo carmine (B74029) (indigodisulfonate).[3][4] This compound finds applications in various scientific fields, including as a reagent in analytical chemistry.[5] The synthesis of this compound primarily involves the electrophilic sulfonation of indigo, a process that requires careful control of reaction conditions to achieve the desired degree of sulfonation. Subsequent purification is crucial to isolate the trisulfonated product from a potential mixture of mono-, di-, and tetrasulfonated species.

Synthesis of this compound

The synthesis of this compound is achieved through the direct sulfonation of indigo dye. The key to obtaining the trisulfonated product lies in the use of a potent sulfonating agent and precise control over reaction parameters.

Synthesis Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism where sulfur trioxide (SO₃), the active electrophile in fuming sulfuric acid (oleum), attacks the electron-rich indole (B1671886) rings of the indigo molecule. The introduction of the first two sulfonate groups, primarily at the 5 and 5' positions, yields indigodisulfonic acid (indigo carmine). To introduce a third sulfonate group, more forcing reaction conditions are necessary.

Experimental Protocol: Sulfonation of Indigo

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the parameters based on the desired purity and yield.

Materials:

-

Indigo powder

-

Fuming sulfuric acid (Oleum, 20-30% free SO₃)

-

Potassium hydroxide (B78521) (KOH)

-

Ice

-

Distilled water

Procedure:

-

In a fume hood, carefully add a stoichiometric excess of fuming sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath. The use of oleum (B3057394) provides a high concentration of sulfur trioxide, the active sulfonating agent.[6]

-

Slowly and portion-wise, add finely ground indigo powder to the cold oleum with continuous stirring. The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions and charring.

-

After the addition is complete, gradually raise the temperature of the reaction mixture. The specific temperature and reaction time are critical parameters that influence the degree of sulfonation. To favor the formation of the trisulfonated product, a higher temperature and longer reaction time compared to the synthesis of indigo carmine are generally required.

-

Monitor the reaction progress. While direct monitoring can be challenging, Thin Layer Chromatography (TLC) can be employed to qualitatively assess the formation of different sulfonated species.[7]

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice. This step should be performed slowly and with vigorous stirring in a large beaker to manage the heat generated.

-

Neutralize the acidic solution with a concentrated solution of potassium hydroxide until the pH is approximately 7. This will precipitate the potassium salt of the indigotrisulfonic acid.

Purification of this compound

The crude product obtained from the synthesis is typically a mixture of di-, tri-, and potentially tetra-sulfonated indigo, along with other byproducts. Purification is therefore a critical step to isolate the desired this compound.

Purification Workflow

A multi-step purification strategy is often necessary to achieve high purity. This may involve an initial fractional precipitation followed by recrystallization.

Experimental Protocol: Purification

3.2.1. Fractional Precipitation

The different sulfonated indigo species exhibit varying solubilities. This property can be exploited for a preliminary separation.

-

Concentrate the neutralized crude solution by evaporation to a smaller volume.

-

Slowly add a water-miscible organic solvent (e.g., ethanol (B145695) or isopropanol) to the concentrated aqueous solution. The less soluble sulfonated species will precipitate out first.

-

Collect the different fractions of precipitate by filtration. Each fraction can be analyzed by a suitable method like HPLC to determine its composition.[8]

3.2.2. Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[3][9][10]

-

Dissolve the fraction enriched with this compound in a minimum amount of hot distilled water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water, followed by a cold water-miscible organic solvent to facilitate drying.

-

Dry the crystals under vacuum.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃ | [1][2] |

| Molecular Weight | 616.72 g/mol | [5] |

| Appearance | Dark blue crystalline powder | [11] |

| Solubility in Water | Soluble | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| UV-Vis Spectroscopy | λmax ≈ 600 nm | [5] |

| HPLC | Purity assessment | [5][8] |

Conclusion

The synthesis and purification of this compound present a challenging yet achievable task for researchers. Careful control over the sulfonation reaction conditions is paramount to maximize the yield of the desired trisulfonated product. A systematic approach to purification, employing techniques such as fractional precipitation and recrystallization, is essential for obtaining a high-purity compound. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, isolation, and characterization of this compound for various research and development applications.

References

- 1. CN110023414B - Method for preparing indigo carmine - Google Patents [patents.google.com]

- 2. This compound | C16H7K3N2O11S3 | CID 105482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 4. US10767054B2 - Process for preparing indigo carmine - Google Patents [patents.google.com]

- 5. This compound ozone-scavenging reagent 67627-18-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

"Potassium indigotrisulfonate chemical structure and properties"

Potassium indigotrisulfonate, also known by synonyms such as 5,5′,7-Indigotrisulfonic acid tripotassium salt, is a significant chemical compound utilized primarily as a highly reactive ozone-scavenging reagent.[1][2] This guide serves as a technical resource for researchers, scientists, and professionals in drug development, detailing its chemical structure, properties, and relevant experimental applications.

Chemical Structure and Identification

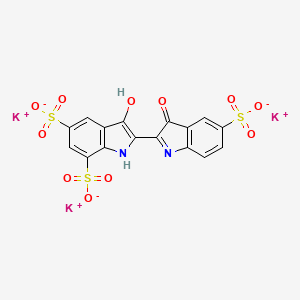

This compound is a complex organic salt derived from indigo (B80030) through aromatic sulfonation. The addition of three sulfonate groups renders the molecule water-soluble. Its structure is characterized by a central carbon-carbon double bond connecting two indole-based rings, each substituted with sulfonic acid groups and a ketone functional group. The negative charges on the sulfonate groups are balanced by three potassium cations.

Key Identifiers:

-

IUPAC Name: tripotassium (Z)-3,3'-dioxo-1H,1'H,3H,3'H-[2,2'-biindolylidene]-5,5',7-trisulfonate[3]

-

CAS Number: 67627-18-3[1]

Physicochemical Properties

The compound typically appears as a dark blue to purple crystalline powder or chunks.[5] Its key properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Weight | 616.72 g/mol | [6] |

| Appearance | Dark blue crystalline powder or chunks | [3] |

| Solubility in Water | 0.1% | |

| λmax (in water) | 600 nm | [1][2] |

| Molar Extinction Coeff. | ≥ 15000 (at 597-603 nm in 0.01 g/L aqueous solution, 1 cm cell) | [3] |

| Storage Temperature | Room temperature |

Experimental Protocols

This compound is prominently used in the colorimetric determination of ozone in aqueous and atmospheric samples. The protocol leverages the rapid and stoichiometric reaction between ozone and the indigo dye, which leads to a measurable discoloration.

Protocol: Colorimetric Measurement of Aqueous Ozone

This method is based on the principle that ozone rapidly decolorizes a solution of this compound. The decrease in absorbance at 600 nm is directly proportional to the ozone concentration.[7]

Materials:

-

This compound reagent

-

Spectrophotometer capable of measuring at 600 nm

-

1-cm cuvettes

-

Volumetric flasks and pipettes

-

Ozone-free deionized water

-

Sample containing ozone

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in ozone-free deionized water. The precise concentration may be adjusted based on the expected ozone levels in the sample.

-

Calibration (Optional but Recommended): To ensure accuracy, a calibration curve can be generated using standards of known ozone concentration.

-

Sample Measurement: a. To a known volume of the indigo reagent in a cuvette, add a specific volume of the ozone-containing sample. b. Mix the solution quickly and thoroughly. The reaction is nearly instantaneous.[7] c. Immediately measure the absorbance of the solution at 600 nm.

-

Calculation: The ozone concentration is determined by the change in absorbance of the indigo reagent.[7] The stoichiometry of the reaction (1:1 mole ratio) allows for direct calculation if the molar extinction coefficient of the indigo reagent is known.

Logical and Experimental Workflows

Visualizing the relationships and processes involving this compound can aid in understanding its application. The following diagrams illustrate its core attributes and a typical experimental workflow.

Caption: Logical relationships of this compound.

Caption: Workflow for spectrophotometric ozone measurement.

Applications in Research and Development

The primary application for this compound is as a reagent for measuring ozone concentrations, particularly in water treatment and atmospheric studies.[2] Its rapid and specific reaction with ozone makes it an invaluable tool for researchers studying oxidation processes, water disinfection, and environmental chemistry.[7][8] While its direct role in drug development is limited, its use in diagnostic assay manufacturing and histology highlights its utility in broader biomedical research fields.

References

- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 215170250 [thermofisher.com]

- 4. a2bchem.com [a2bchem.com]

- 5. chemiis.com [chemiis.com]

- 6. This compound | C16H7K3N2O11S3 | CID 105482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes [scirp.org]

Spectroscopic Properties of Potassium Indigotrisulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Potassium Indigotrisulfonate (CAS 67627-18-3), a dark blue crystalline powder with significant applications, notably as an ozone-scavenging reagent. This document collates available quantitative data, details experimental protocols for spectroscopic analysis, and presents visual workflows for key experimental procedures.

Chemical Identity

| Property | Value |

| IUPAC Name | tripotassium;(Z)-3,3'-dioxo-1H,1'H,3H,3'H-[2,2'-biindolylidene]-5,5',7-trisulfonate[1] |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃[1] |

| Molecular Weight | 616.72 g/mol [2] |

| Structure | A sulfonated indigo (B80030) dye with sulfonate groups at the 5, 5', and 7 positions. |

UV-Visible Spectroscopy

This compound exhibits a strong absorption in the visible region, which is responsible for its deep blue color. This property is the basis for its primary application in the colorimetric determination of ozone.[3][4]

Quantitative UV-Vis Data

| Parameter | Value | Conditions |

| λmax (Maximum Absorbance) | 597-603 nm[1] | Aqueous solution |

| ~600 nm[2] | Aqueous solution | |

| Molar Extinction Coefficient (ε) | ≥ 15,000 L mol⁻¹ cm⁻¹[1] | at λmax in aqueous solution (0.01 g/L)[1] |

| ~20,000 L mol⁻¹ cm⁻¹ | at 600 nm |

Note: The molar extinction coefficient can vary slightly based on solvent and pH.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the solid in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range to scan, for example, from 400 nm to 800 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent (deionized water).

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Fill the cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

Using the absorbance value at λmax and the known concentration, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Application in Ozone Measurement

The reaction between ozone and this compound leads to the cleavage of the carbon-carbon double bond in the indigo chromophore.[4] This results in the formation of colorless products and a corresponding decrease in the absorbance at ~600 nm. The change in absorbance is directly proportional to the ozone concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

Expected FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (broad) | N-H Stretch | Amine (secondary) |

| 1630-1600 | C=O Stretch | Ketone (conjugated) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | S=O Stretch (asymmetric) | Sulfonate (SO₃⁻) |

| 1080-1030 | S=O Stretch (symmetric) | Sulfonate (SO₃⁻) |

| 850-750 | C-H Bending (out-of-plane) | Aromatic Ring |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Materials:

-

This compound

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die under a vacuum to remove any trapped air and moisture.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.

-

-

FTIR Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

-

Fluorescence Spectroscopy

Specific fluorescence data for this compound is not widely published. However, data for the related compound, indigo carmine (B74029) (disulfonated), and general indigo dyes can provide an indication of expected behavior. Indigo derivatives are known to be fluorescent.

Quantitative Fluorescence Data (Analogues)

| Parameter | Value (Indigo Carmine) | Conditions |

| Excitation Maximum (λex) | ~609 nm | Methanol |

| Emission Maximum (λem) | Not specified | |

| Quantum Yield (ΦF) | Not available | |

| Fluorescence Lifetime (τ) | Not available |

Note: The fluorescence properties are highly dependent on the solvent and the specific sulfonation pattern.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for determining the fluorescence properties of this compound.

Materials:

-

This compound

-

Appropriate spectroscopic grade solvent (e.g., water, ethanol)

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

-

Excitation and Emission Spectra:

-

Record the absorption spectrum of a dilute solution of this compound to determine its λmax.

-

In the fluorometer, set the excitation wavelength to the λmax and scan the emission spectrum.

-

Set the emission wavelength to the observed maximum and scan the excitation spectrum to confirm the absorption profile.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

This requires a specialized time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).

-

The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Indigo Carmine Analogue)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Indigo Carmine) |

| 7.79 | dd | H-4, H-4' |

| 7.53 | dd | H-6, H-6' |

| 6.66 | d | H-7, H-7' |

Solvent: D₂O. The presence of the third sulfonate group at the 7-position in this compound would significantly alter this spectrum, likely removing the H-7 signal and shifting the remaining aromatic protons.

¹³C NMR Data (Indigo Carmine Analogue)

| Chemical Shift (δ) ppm | Assignment (Indigo Carmine) |

| ~180-185 | C=O (Carbonyl) |

| ~140-150 | Aromatic C-S & C-N |

| ~120-135 | Aromatic C-H & C-C |

| ~110-120 | Aromatic C-H |

The exact chemical shifts will depend on the solvent and pH.

Experimental Protocol: NMR Spectroscopy

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, and more for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

NMR Measurement:

-

Place the NMR tube in the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 times the longest T₁ for quantitative measurements, and an appropriate spectral width.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is usually employed to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.

-

Assign the chemical shifts to the respective protons and carbons in the molecule.

-

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of this compound. The UV-Visible and FTIR data are well-established, providing robust methods for identification and quantification. While specific fluorescence and NMR data for this particular compound are sparse, the provided information on related analogues and detailed experimental protocols equip researchers with the necessary tools to perform a comprehensive spectroscopic characterization. The unique spectroscopic signature of this compound, particularly its strong absorbance in the visible region, underpins its utility in various scientific and industrial applications.

References

A Comprehensive Technical Guide to Potassium Indigotrisulfonate (CAS 67627-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium indigotrisulfonate, identified by CAS number 67627-18-3, is a sulfonated indigo (B80030) dye recognized for its distinct blue color and high water solubility. While its primary and well-documented application lies in analytical chemistry as a sensitive and selective reagent for the colorimetric determination of ozone, its broader biological activities and potential pharmacological applications remain largely unexplored. This technical guide provides a comprehensive overview of the known chemical and physical properties, a detailed experimental protocol for its principal use, and a discussion on the current landscape of research surrounding this compound. This document aims to serve as a foundational resource for researchers interested in its established applications and to highlight potential avenues for future investigation into its biological and therapeutic relevance.

Chemical and Physical Properties

This compound is a complex organic salt with a well-defined set of chemical and physical characteristics. These properties are crucial for its application in analytical methods and for handling and storage in a laboratory setting.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 67627-18-3[1][2] |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃[2][3][4] |

| IUPAC Name | tripotassium (2E)-3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,5',7-trisulfonate[5] |

| Synonyms | 5,5′,7-Indigotrisulfonic acid tripotassium salt, Indigo-5,5′,7-trisulfonic acid tripotassium salt, Tripotassium indigo-5,5′,7-trisulfonate[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 616.72 g/mol [2][3] |

| Appearance | Dark blue to dark violet-blue crystalline powder or chunks[6][7] |

| Solubility | Soluble in water (0.1% w/v) |

| λmax (in water) | 600 nm |

| Form | Crystals or chunks |

Synthesis

Mechanism of Action in Ozone Detection

The primary application of this compound is in the quantitative analysis of ozone, particularly in aqueous solutions and atmospheric samples. The underlying principle of this method is the rapid and stoichiometric reaction between ozone and the indigo dye.

Ozone, a powerful oxidizing agent, readily breaks the chromophore of the this compound molecule. This reaction leads to a decolorization of the blue solution. The decrease in absorbance at its λmax of 600 nm is directly proportional to the concentration of ozone present in the sample. This relationship forms the basis of a sensitive and selective colorimetric assay.

Caption: Workflow for Ozone Detection using this compound.

Experimental Protocols

Colorimetric Determination of Aqueous Ozone

This protocol is adapted from established methods for the analysis of ozone in water.

Materials:

-

This compound

-

Deionized water

-

Phosphoric acid

-

Sodium dihydrogen phosphate (B84403)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Volumetric flasks and pipettes

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Indigo Stock Solution:

-

Accurately weigh a specific amount of this compound.

-

Dissolve it in a solution of deionized water containing phosphoric acid and sodium dihydrogen phosphate to create a stable, buffered stock solution.

-

Store the stock solution in a dark, cool place.

-

-

Preparation of Working Reagent:

-

Dilute the stock solution with deionized water to a known concentration. The final concentration should yield an absorbance value within the linear range of the spectrophotometer.

-

-

Sample Collection and Analysis:

-

Collect the aqueous sample containing an unknown concentration of ozone.

-

In a cuvette, mix a precise volume of the sample with a precise volume of the indigo working reagent.

-

The reaction is nearly instantaneous.

-

Immediately measure the absorbance of the resulting solution at 600 nm.

-

-

Calculation:

-

The concentration of ozone is calculated based on the difference in absorbance between a blank (indigo reagent in ozone-free water) and the sample, using a pre-determined calibration curve or the molar extinction coefficient of the dye.

-

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of research into the biological activities of this compound. Its primary identity in research has been as an analytical reagent. There is no substantial evidence to suggest its involvement in any specific biological signaling pathways or any pharmacological effects that would currently warrant its investigation as a drug development candidate.

This absence of data presents a potential opportunity for novel research. Given its chemical structure as a sulfonated aromatic compound, future studies could explore its interaction with biological systems, including:

-

Enzyme Inhibition/Activation Assays: To screen for any effects on key enzymatic pathways.

-

Cell Viability and Cytotoxicity Assays: To determine its effect on various cell lines.

-

Receptor Binding Assays: To investigate any potential interaction with cell surface or nuclear receptors.

Caption: Logical Flow for Investigating Biological Activity.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. It can cause skin and serious eye irritation.[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid generating dust.[1]

-

Use in a well-ventilated area.[8]

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[2]

-

The compound is light-sensitive and should be protected from light.[1][2]

-

Some sources recommend refrigeration for long-term storage.[1]

Conclusion

This compound (CAS 67627-18-3) is a valuable analytical reagent with a well-established role in the colorimetric determination of ozone. Its chemical and physical properties are well-characterized, providing a solid foundation for its use in this capacity. However, for the audience of researchers, scientists, and drug development professionals, it is equally important to note the current void in our understanding of its biological activities and potential therapeutic applications. This guide serves not only as a repository of existing knowledge but also as a call to the scientific community to explore the untapped potential of this intriguing molecule. Future research is warranted to determine if this compound has a role to play beyond the confines of analytical chemistry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound ozone-scavenging reagent 67627-18-3 [sigmaaldrich.com]

- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labdepotinc.com [labdepotinc.com]

- 6. Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polar transmembrane interactions drive formation of ligand-specific and signal pathway-biased family B G protein-coupled receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H7K3N2O11S3 | CID 105482 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt, a compound of interest in various scientific and industrial fields, including potential applications in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its analysis, and discusses its safety and handling.

Chemical and Physical Properties

Indigo-5,5′,7-trisulfonic acid tripotassium salt is a dark blue crystalline solid.[1] It is a sulfonated derivative of indigo (B80030), which increases its solubility in aqueous solutions. Key identification and property data are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | 5,5′,7-Indigotrisulfonic acid tripotassium salt, Potassium indigotrisulfonate | [2][3] |

| CAS Number | 67627-18-3 | [2][3] |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃ | [2][3] |

| Molecular Weight | 616.72 g/mol | [2][3] |

| Appearance | Dark blue fine crystals or powder | [1][4] |

| Solubility | Soluble in water (0.1% w/v) | [1][3] |

| Maximum Absorption (λmax) | ~600-612 nm in water | [3] |

Experimental Protocols for Characterization

A thorough characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt involves multiple analytical techniques to confirm its identity, purity, and structural integrity.

Synthesis and Purification

Purification: Purification of indigo derivatives can be achieved through methods such as recrystallization or column chromatography. A patented method for purifying indigo involves treatment with sulfuric acid to form the sulfate, followed by hydrolysis and treatment with a dilute hydrogen peroxide solution.[6]

Spectroscopic Analysis

2.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the electronic structure and concentration of the compound in solution.

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of Indigo-5,5′,7-trisulfonic acid tripotassium salt of a known concentration (e.g., 100 µg/mL) in deionized water. From the stock solution, prepare a series of standard solutions of varying concentrations.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectra of the standard solutions and the sample solution from 200 to 800 nm, using deionized water as a blank.

-

Analysis: Determine the wavelength of maximum absorbance (λmax), which is expected to be around 600-612 nm.[3] A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Measurement: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1620-1640 cm⁻¹), and S=O stretching from the sulfonate groups (typically in the 1000-1250 cm⁻¹ and 1300-1420 cm⁻¹ regions).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the aromatic and amine protons. The ¹³C NMR spectrum will provide information on the carbon skeleton. For the related compound indigo carmine (B74029), aromatic proton signals appear in the range of 6.66-7.79 ppm.[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like DMSO and filter through a 0.45 µm syringe filter.[9]

-

Injection and Detection: Inject a known volume of the sample and monitor the elution profile at the λmax of the compound (around 610 nm).

-

Analysis: The purity can be determined by the peak area percentage of the main component. Quantitative analysis can be performed using a calibration curve generated from standards of known concentrations.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt.

Caption: Logical workflow for the synthesis, purification, and characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt.

Potential Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of Indigo-5,5′,7-trisulfonic acid tripotassium salt. However, the related compound, indigo carmine (the disodium (B8443419) salt of 5,5'-indigodisulfonic acid), is used in medical diagnostics and has been reported to exhibit some toxicity at high concentrations.[10][11][12] Given its structural similarity, it is plausible that the trisulfonated derivative may interact with biological systems. Further research is required to elucidate its specific biological effects and potential mechanisms of action, which would be of significant interest to drug development professionals.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A potential experimental workflow for investigating the biological activity of Indigo-5,5′,7-trisulfonic acid tripotassium salt.

Safety and Handling

Based on safety data for related compounds, Indigo-5,5′,7-trisulfonic acid tripotassium salt should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, protected from light.

This technical guide provides a foundational understanding of the characterization of Indigo-5,5′,7-trisulfonic acid tripotassium salt. Further research into its synthesis, biological activity, and potential applications will be valuable for the scientific community, particularly those in the field of drug discovery and development.

References

- 1. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. In situ Raman and IR spectroscopic analysis of indigo dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. azbuki.bg [azbuki.bg]

- 6. US5116997A - Purification of indigo - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tekhelet.com [tekhelet.com]

- 10. Indigo carmine - Wikipedia [en.wikipedia.org]

- 11. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Colorimetric Transition of Potassium Indigotrisulfonate: A Technical Guide to its Redox-Based Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism governing the color change of potassium indigotrisulfonate, a vital redox indicator. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying redox chemistry, presents key quantitative data, and offers detailed experimental protocols for its application.

Core Mechanism of Color Change: A Reversible Redox Reaction

The vibrant color change of this compound from a deep blue to a yellow or colorless state is fundamentally a reversible oxidation-reduction (redox) reaction. The molecule's color is intrinsically linked to its state of oxidation.

-

Oxidized State (Blue): In its oxidized form, the molecule, also known as Indigo-5,5′,7-trisulfonate, possesses a central carbon-carbon double bond (C=C) that connects two indole (B1671886) rings. This extended π-conjugated system is the chromophore responsible for the strong absorption of light in the orange-red region of the spectrum (~600 nm), resulting in its characteristic deep blue color.[1]

-

Reduced State (Yellow/Colorless): Upon introduction of a reducing agent, or in a sufficiently reducing environment, the molecule undergoes a two-electron, two-proton reduction. This process breaks the central C=C double bond, converting it to a single bond, and reduces the two ketone groups (C=O) to hydroxyl groups (C-OH). The resulting molecule is the "leuco" form (leuco-indigotrisulfonate). This disruption of the extended π-conjugation system causes a significant shift in the molecule's light absorption to the ultraviolet region (~390 nm), leading to the loss of the blue color and the appearance of a yellow or colorless solution.[1][2]

The reaction is reversible; exposure of the reduced leuco-form to an oxidizing agent, such as atmospheric oxygen, can re-establish the conjugated system and restore the blue color.

Physicochemical and Spectroscopic Data

The colorimetric transition of this compound can be quantified by its electrochemical potential and spectroscopic properties. These values are essential for its application as a quantitative indicator.

| Property | Value | Notes |

| Standard Redox Potential (E°) | ~ +0.29 V (at pH 0) | This value is for the closely related Indigo (B80030) Carmine (disulfonate) and serves as a strong proxy. The potential is pH-dependent, decreasing as pH increases.[3] |

| λmax (Oxidized Form) | ~600 nm | The peak absorbance in the visible spectrum, responsible for the blue color.[4] |

| λmax (Reduced Form) | ~390 nm | The peak absorbance of the colorless/yellow "leuco" form, observed in the UV spectrum.[1][2] |

| Molar Absorptivity (ε) | ≥ 15,000 L·mol⁻¹·cm⁻¹ at 600 nm | A value of ~20,000 L·mol⁻¹·cm⁻¹ is also commonly cited for high-purity reagent.[5][6] |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃ | [7] |

| Molecular Weight | 616.72 g/mol | [7] |

Experimental Protocols

This compound is most famously used in the "Indigo Method" for the colorimetric determination of ozone. It can also be used as a general redox indicator.

Protocol: Spectrophotometric Determination of Ozone (The Indigo Method)

This protocol is adapted from standard methods for water analysis and provides a highly selective and sensitive means of quantifying aqueous ozone.[8][9]

Objective: To determine the concentration of ozone in an aqueous sample by measuring the degree of decolorization of an indigo trisulfonate solution.

Materials:

-

Spectrophotometer capable of measuring absorbance at 600 nm.

-

1-cm cuvettes.

-

Volumetric flasks and pipettes.

-

This compound reagent.

-

Phosphoric acid and sodium dihydrogen phosphate (B84403) (for buffer).

-

Ozone-free deionized water (for blank).

Reagent Preparation (Indigo Stock Solution):

-

Add 2.50 g of potassium indigo trisulfonate to a 1 L volumetric flask.

-

Add approximately 500 mL of deionized water.

-

Add 1 mL of concentrated phosphoric acid and 10 g of sodium dihydrogen phosphate.

-

Stir the mixture until all solids are dissolved.

-

Dilute the solution to the 1 L mark with deionized water.

-

Store this stock solution in the dark. It is stable for several months.[9]

-

Prepare a working solution by diluting the stock solution as needed for the desired concentration range.

Procedure:

-

Blank Preparation: Pipette 10 mL of the indigo working solution into a 100 mL volumetric flask. Fill to the mark with ozone-free deionized water. This is the blank (Reference Absorbance, A_blank).

-

Sample Preparation: Pipette 10 mL of the indigo working solution into a second 100 mL volumetric flask. Carefully fill to the mark with the ozone-containing sample water, introducing the sample below the surface of the dye solution to prevent ozone loss from degassing. The final pH should be below 4.

-

Measurement: As quickly as possible, measure the absorbance of both the blank and the sample at 600 nm using the spectrophotometer. Use ozone-free water to zero the instrument. The sample measurement should be completed within 4 hours if stored in the dark.

-

Calculation: The ozone concentration is directly proportional to the decrease in absorbance. The concentration (in mg/L) can be calculated using the following formula: O₃ (mg/L) = (A_blank - A_sample) / (f × b) Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the sample.

-

f is a calibration factor (typically ~0.42 L mg⁻¹ cm⁻¹ for this method).[8]

-

b is the path length of the cuvette in cm (typically 1 cm).

-

References

- 1. Optical studies of the solution phase reduction and stabilization of indigo tetrasulfonate in polyelectrolyte complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H7K3N2O11S3 | CID 105482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes [scirp.org]

- 8. Substitution and chemical environment effects on the absorption spectrum of indigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Redox Potential of Potassium Indigotrisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the redox properties of potassium indigotrisulfonate, a vital redox indicator. The document outlines its redox potential, detailed experimental protocols for its determination, and a visual representation of its redox signaling pathway.

Core Concepts: Redox Potential of this compound

This compound, also known as indigo-5,5',7-trisulfonic acid tripotassium salt, is a water-soluble dye that functions as a redox indicator. Its utility stems from a distinct and reversible color change upon oxidation or reduction. The oxidized form of this compound is blue, while its reduced form, leuco-indigo, is yellow. This transition is pH-dependent, a critical factor for its application in diverse chemical environments.

The redox activity of indigotrisulfonate involves a two-electron, two-proton transfer process. Cyclic voltammetry studies have shown that this molecule undergoes reversible electrochemical processes within a pH range of 3 to 11.

Quantitative Data: Redox Potential

| pH | Oxidation-Reduction Potential (ORP) vs. SHE (mV) | Color Change upon Oxidation |

| 7.0 | -125 | Colorless to Blue |

Note: This data is derived from a patent document and should be considered as a reference point. The precise redox potential can be influenced by experimental conditions such as temperature, ionic strength, and the specific composition of the buffer solution.

Experimental Protocols for Determining Redox Potential

The redox potential of this compound can be accurately determined using electrochemical methods such as potentiometric titration and cyclic voltammetry.

Potentiometric Titration

This method involves titrating a solution of the reduced form of this compound with a standard oxidizing agent and measuring the resulting electrochemical potential.

Materials and Reagents:

-

This compound solution (e.g., 1 mM in a suitable buffer)

-

A reducing agent (e.g., sodium dithionite) to fully reduce the indicator

-

A standard oxidizing agent solution (e.g., potassium dichromate or cerium(IV) sulfate) of known concentration

-

A series of buffer solutions covering the desired pH range

-

High-impedance voltmeter or a potentiometer

-

Platinum indicator electrode

-

Reference electrode (e.g., Ag/AgCl or Calomel)

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Preparation of the Reduced Indicator Solution:

-

Prepare a solution of this compound in the desired pH buffer.

-

Add a small excess of a reducing agent, such as sodium dithionite, until the solution turns yellow, indicating the complete formation of the leuco-form.

-

-

Electrochemical Cell Setup:

-

Place the reduced indicator solution in a beaker with a magnetic stir bar.

-

Immerse the platinum indicator electrode and the reference electrode into the solution.

-

Connect the electrodes to a high-impedance voltmeter.

-

-

Titration:

-

Begin stirring the solution gently.

-

Record the initial potential of the solution.

-

Add the standard oxidizing agent from the buret in small, known increments.

-

After each addition, allow the potential to stabilize and record the value.

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.

-

-

Data Analysis:

-

Plot the measured potential (E) against the volume of the titrant added.

-

The equivalence point of the titration corresponds to the inflection point of the curve. At this point, the concentrations of the oxidized and reduced forms of the indicator are equal.

-

The standard redox potential (E°) at that specific pH can be determined from the potential at the equivalence point.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to study the redox properties of a compound. It provides information on the redox potentials and the reversibility of the electron transfer process.

Materials and Reagents:

-

This compound solution (e.g., 1 mM) in a supporting electrolyte (e.g., 0.1 M KCl in the desired pH buffer).

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse and sonicate in deionized water and the supporting electrolyte.

-

-

Electrochemical Measurement:

-

Place the this compound solution in the electrochemical cell and immerse the three electrodes.

-

Connect the electrodes to the potentiostat.

-

Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficient to reduce the indicator, and then reversing the scan back to the starting potential.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

-

Data Analysis:

-

The voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation).

-

The formal redox potential (E°') can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is typically around 59 mV.

-

Visualization of Redox Signaling

The redox transformation of this compound is a fundamental aspect of its function as an indicator. The following diagrams illustrate the key relationships and the reaction pathway.

An In-depth Technical Guide to the Solubility of Potassium Indigotrisulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Potassium indigotrisulfonate (CAS No: 67627-18-3), a compound of interest in various scientific and diagnostic applications. Due to its use as an ozone-scavenging reagent and in histological staining, understanding its behavior in different solvents is crucial for experimental design and application development.[1][2][3]

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, a sulfonated dye, its solubility is significantly influenced by the polarity of the solvent. The sulfonate groups impart hydrophilicity to the molecule, leading to greater solubility in polar solvents.

The available quantitative data on the solubility of this compound is summarized in the table below. It is important to note that the experimental conditions, such as temperature and pressure, were not specified in the available literature.

| Solvent | Chemical Formula | Solubility | Concentration ( g/100 mL) | Observations |

| Water | H₂O | 0.1%[2][3][4] | 0.1 | - |

| Methanol | CH₃OH | 0.01 g/10 mL[5][6] | 0.1 | Forms a blue to very deep blue solution[5][6] |

Note: The term "0.1%" is assumed to be weight by volume (w/v), a common convention for expressing the solubility of solids in liquids.

Experimental Protocol for Solubility Determination

Principle

The solubility of a compound in a given solvent at a specific temperature is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute. For a colored compound like this compound, spectrophotometry can be a convenient and accurate method for concentration determination, provided a calibration curve is established first.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Spectrophotometer

-

Thermostatically controlled shaker or water bath

-

Filter membranes (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Steps

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand to let the excess solid settle.

-

Centrifuge the suspension to pellet the remaining undissolved solid.

-

Carefully collect the supernatant. For accuracy, it is advisable to filter the supernatant through a membrane filter (e.g., 0.45 µm) to remove any fine, suspended particles.

-

-

Quantification of Dissolved Solute:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for this compound is approximately 600 nm.[3][4] Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare appropriate dilutions of the saturated supernatant to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Factors Influencing Solubility and Logical Relationships

The solubility of a substance is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, with its multiple sulfonate groups, is a highly polar molecule.

The following diagram illustrates the expected trend in the solubility of this compound based on solvent polarity.

Caption: Expected trend of this compound solubility with solvent polarity.

Based on this principle and the available data, it is anticipated that the solubility of this compound will be highest in highly polar solvents and significantly lower in nonpolar organic solvents. The moderate solubility in methanol, a polar protic solvent, aligns with this expectation. Further empirical studies are required to quantify the solubility in a broader range of solvents.

This guide serves as a foundational resource for professionals working with this compound. The provided data and methodologies offer a starting point for further investigation and application-specific protocol development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. This compound CAS#: 67627-18-3 [m.chemicalbook.com]

- 5. 靛蓝三磺酸钾盐 ozone-scavenging reagent | Sigma-Aldrich [sigmaaldrich.com]

- 6. インジゴトリスルホン酸カリウム ozone-scavenging reagent | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide to Potassium Indigotrisulfonate: Properties, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium indigotrisulfonate, a compound of significant interest in environmental and analytical chemistry. This document delves into its chemical and physical properties, details its primary application as an ozone-scavenging reagent, provides extensive safety and toxicological data, and outlines experimental protocols for its use.

Chemical and Physical Properties

This compound (CAS No. 67627-18-3) is the tripotassium salt of indigo-5,5′,7-trisulfonic acid. It is a dark blue crystalline powder. Its structure renders it soluble in water, a key property for its applications in aqueous solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₇K₃N₂O₁₁S₃ | [Sigma-Aldrich SDS] |

| Molecular Weight | 616.72 g/mol | [Sigma-Aldrich SDS] |

| Appearance | Dark blue crystalline powder or chunks | [Sigma-Aldrich SDS] |

| Solubility in Water | 0.1% | [Sigma-Aldrich MSDS] |

| λmax | 600 nm | [Sigma-Aldrich MSDS] |

| Storage Temperature | Room temperature | [Sigma-Aldrich MSDS] |

Applications in Research: The Indigo (B80030) Method for Ozone Measurement

The principal application of this compound is in the quantitative analysis of ozone in aqueous and gaseous samples, commonly known as the "indigo method".[1][2] This colorimetric method is valued for its speed, selectivity, and simplicity.[3][4]

The underlying principle of the indigo method is the rapid and stoichiometric reaction between ozone and the indigo dye. Ozone breaks the carbon-carbon double bond of the indigo molecule, leading to the formation of colorless products.[5][6] The resulting decolorization of the blue solution is directly proportional to the initial ozone concentration. The change in absorbance is measured spectrophotometrically at approximately 600 nm.[1][4]

Experimental Protocol: Spectrophotometric Determination of Aqueous Ozone

This protocol is a synthesized methodology based on established procedures for the indigo method.[1]

Objective: To determine the concentration of dissolved ozone in a water sample.

Materials:

-

This compound

-

Phosphoric acid (H₃PO₄)

-

Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

-

Deionized water (ozone-free)

-

Spectrophotometer capable of measuring at 600 nm

-

Volumetric flasks and pipettes

-

Glass beakers

-

Sample collection vessels

Procedure:

1. Preparation of Indigo Stock Solution (Stable for at least 4 months when stored in the dark):

- Accurately weigh 2.50 g of this compound.

- To a 1 L volumetric flask, add approximately 500 mL of deionized water.

- Add 1 mL of concentrated phosphoric acid and 10 g of sodium dihydrogen phosphate to the flask.

- Add the weighed this compound to the flask.

- Stir the mixture until the powder is completely dissolved.

- Dilute the solution to the 1 L mark with deionized water and mix thoroughly.[6]

2. Preparation of Indigo Working Solution (Prepare daily):

- Pipette 1 mL of the indigo stock solution into a 10 mL volumetric flask.

- Dilute to the mark with deionized water and mix well.[6]

3. Sample Collection and Handling:

- Samples must be analyzed immediately after collection due to the rapid decay of ozone.[3][7]

- Minimize turbulence and agitation during sample collection to prevent ozone from off-gassing.[3]

- Do not transfer the sample between containers unnecessarily.[8]

4. Measurement Procedure:

- Blank Preparation: Fill a spectrophotometer cuvette with the indigo working solution. This will serve as the initial absorbance reading (A_initial).

- Sample Measurement: Add a known volume of the ozone-containing sample to a known volume of the indigo working solution. The blue color will fade to a degree dependent on the ozone concentration.

- Immediately measure the absorbance of the sample-reagent mixture at 600 nm. This is the final absorbance reading (A_final).

5. Calculation of Ozone Concentration:

- The change in absorbance (ΔA = A_initial - A_final) is used to calculate the ozone concentration.

- The concentration of ozone can be determined using the Beer-Lambert law and the molar absorptivity of the indigo dye, which is approximately 2.0 x 10⁴ M⁻¹cm⁻¹.[1][5]

Diagram 1: Experimental Workflow for Ozone Measurement

Caption: Workflow for the colorimetric determination of ozone using the indigo method.

Stability and Degradation

The stability of the this compound reagent is crucial for accurate ozone measurements.

-

Stock Solution: The indigo stock solution, when prepared with phosphoric acid and sodium dihydrogen phosphate and stored in the dark, is stable for at least four months.[6]

-

Working Solution: The diluted working solution should be prepared fresh daily.[6]

-

Light Sensitivity: The indigo reagent is light-sensitive and should be stored in the dark to prevent degradation.[8]

-

pH: The reaction with ozone is most effective in an acidic solution (pH < 4), which also helps to stabilize the dissolved ozone.[9][10] Residual ozone is particularly unstable at a pH above 7.[7]

-

Degradation by Ozonation: In the presence of ozone, this compound undergoes rapid degradation. Studies on the related potassium indigo tetrasulfonate have shown that ozonation can achieve almost complete color removal within an hour.[11]

Safety and Toxicology

While some Safety Data Sheets for this compound state that it is not a hazardous substance, others classify it as causing skin and serious eye irritation, as well as potential respiratory irritation. [Fisher Scientific SDS] Therefore, appropriate personal protective equipment, including gloves and safety goggles, should always be worn.

Much of the available toxicological data pertains to the closely related compound, indigo carmine (B74029) (the disodium (B8443419) salt of indigodisulfonic acid). Given the structural similarity, this data provides valuable insight into the potential hazards of this compound.

Table 2: Summary of Toxicological Data for Indigo Carmine

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 2 g/kg | [Cayman Chemical SDS] |

| Mouse | Oral | 2,500 mg/kg | [Cayman Chemical SDS] | |

| Rat | Intravenous | 93 mg/kg | [Cayman Chemical SDS] | |

| Mouse | Subcutaneous | 405 mg/kg | [Cayman Chemical SDS] | |

| Chronic Toxicity | Pig | Oral | No mortality at 1350 mg/kg/day for 90 days | [12] |

| Mouse | Oral | No increase in mortality at up to 1.6% in the diet for 80 weeks | [12] | |

| Genotoxicity | Salmonella typhimurium | In vitro | Mutagenic effects observed, particularly with metabolic activation | [13] |

| Mouse | In vivo (micronucleus test) | No statistically significant increase in micronuclei | [14] | |

| Carcinogenicity | - | - | Not classified as carcinogenic | [15] |

| Reproductive Toxicity | - | - | Not classified as a reproductive toxicant | [15] |

Key Toxicological Findings:

-

Acute Effects: Ingestion may cause gastrointestinal irritation, including nausea, vomiting, and diarrhea.[16]

-

Skin Sensitization: May cause an allergic skin reaction.[17]

-

Genotoxicity: Some studies have indicated that indigo and its extracts can be mutagenic in bacterial assays, particularly after metabolic activation.[13] However, in vivo studies have not shown significant genotoxic effects.[14]

-

Chronic Effects: Indigo carmine is generally considered to have a low order of chronic toxicity.[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an acceptable daily intake of 0-5 mg/kg of body weight.[16]

Diagram 2: Hazard Communication and First Aid Logic

Caption: Logical flow from exposure routes to appropriate first aid measures.

Relevance to Drug Development

While not a therapeutic agent itself, the sodium salt of indigodisulfonate (Indigotindisulfonate Sodium, brand name Bludigo) is approved by the FDA as a diagnostic dye.[19] It is used as a visualization aid in urological and gynecological surgical procedures to assess the integrity of the ureters.[19] The dye is rapidly filtered by the kidneys and colors the urine blue, allowing surgeons to identify any leaks.[19] This application highlights the compound's favorable properties of being water-soluble, intensely colored, and having a low order of toxicity when used in controlled medical settings. For drug development professionals, this underscores the potential for highly sulfonated organic molecules to be developed as safe and effective diagnostic agents.

References

- 1. global.oup.com [global.oup.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. NEMI Method Summary - 4500-O3 B [nemi.gov]

- 4. cdn.hach.com [cdn.hach.com]

- 5. ozonesolutions.com [ozonesolutions.com]

- 6. scielo.br [scielo.br]

- 7. oxidationtech.com [oxidationtech.com]

- 8. cdn.hach.com [cdn.hach.com]

- 9. Dissolved Ozone Measurement: Analyzer Methods & Benefits [aquaphoenixsci.com]

- 10. elearning.unimib.it [elearning.unimib.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. The presence of genotoxic and bioactive components in indigo dyed fabrics--a possible health risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Testing natural indigo for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 18. Toxicology of indigo. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indigo carmine - Wikipedia [en.wikipedia.org]

"alternative names for Potassium indigotrisulfonate in scientific literature"

For researchers, scientists, and professionals in drug development, precise communication is paramount. This necessitates a thorough understanding of the various names and identifiers for chemical compounds used in scientific literature. This technical guide provides a detailed overview of the alternative names for Potassium indigotrisulfonate, ensuring clarity and accuracy in research and documentation.

Alternative Names and Identifiers

This compound is known by a variety of synonyms and chemical identifiers. These names are used interchangeably in scientific literature, chemical databases, and commercial product listings. A comprehensive list of these alternative names is provided below for easy reference and to aid in literature searches and substance identification.

| Name Type | Value |

| IUPAC Name | tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate[1] |

| tripotassium (Z)-3,3'-dioxo-1H,1'H,3H,3'H-[2,2'-biindolylidene]-5,5',7-trisulfonate[2] | |

| Synonyms | Indigotrisulfonic Acid Potassium Salt[1][3] |

| 5,5′,7-Indigotrisulfonic acid tripotassium salt[4][5][6][7] | |

| Indigo-5,5′,7-trisulfonic acid tripotassium salt[4][6] | |

| Tripotassium indigo-5,5′,7-trisulfonate[1][4][6] | |

| tri-Potassium indigo-5,5′,7-trisulfonate[4][6][8] | |

| Potassium 3,3'-dioxo-[2,2'-biindolinylidene]-5,5',7-trisulfonate[1] | |

| Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate[1] | |

| CAS Numbers | 67627-18-3[1][2][4][5] |

| 28606-01-1[1] | |

| EC Number | 249-102-9[1] |

| UNII | 5ZZA8N0ABT[1] |

| DSSTox Substance ID | DTXSID10951271[1] |

| Nikkaji Number | J1.623.436B[1] |

| MDL Number | MFCD00013160[1][4] |

Logical Relationship of Chemical Identifiers

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unambiguous identification. The following diagram illustrates the relationship between the common name, its systematic IUPAC name, and other key database identifiers.

While this guide focuses on the nomenclature of this compound, it is important to note its application as an ozone-scavenging reagent in various analytical methods.[7][9][10] Further research into specific experimental protocols would be necessary to provide detailed methodologies. The information presented here serves as a foundational reference for its identification in scientific literature.

References